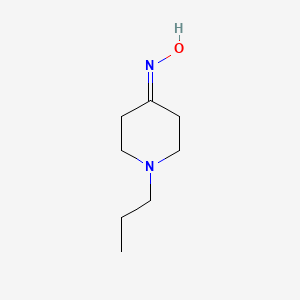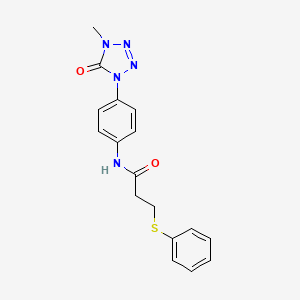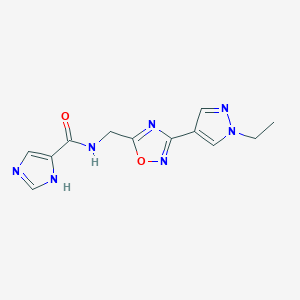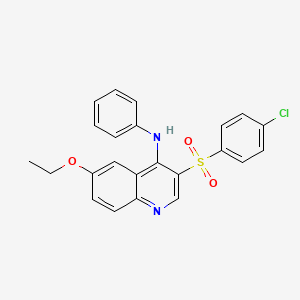![molecular formula C11H7BrN2 B2922285 9-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-62-4](/img/structure/B2922285.png)
9-bromo-5H-pyrido[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-5H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
作用机制
Target of Action
The primary target of 9-bromo-5H-pyrido[4,3-b]indole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule network within cells, which is essential for cell division and intracellular transport . Molecular docking analysis suggests that this compound may bind to the colchicine binding sites on microtubules .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle formation, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s action on tubulin also impacts various intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase . This arrest subsequently induces apoptosis, or programmed cell death, in a dose-dependent manner . Therefore, this compound exhibits potent anti-proliferative activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other interacting molecules, and the temperature. For instance, the compound is stable at room temperature . .
生化分析
Biochemical Properties
9-Bromo-5H-pyrido[4,3-b]indole has been found to interact with various enzymes and proteins, playing a role in biochemical reactions
Cellular Effects
Preliminary studies suggest that it may have anti-proliferative activity against certain cancer cells . It has been observed to disrupt the microtubule network of cells, potentially influencing cell function
Molecular Mechanism
Preliminary studies suggest that it may bind to colchicine binding sites on microtubules This could potentially lead to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-5H-pyrido[4,3-b]indole typically involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide to produce 5H-pyrido[4,3-b]indole. This intermediate is then reacted with N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
9-Bromo-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used as a base in the initial synthesis step.
Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
9-Bromo-5H-pyrido[4,3-b]indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer cells.
Biological Studies: It is used in studies to understand the structure-activity relationship of indole derivatives and their biological effects.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
9-Aryl-5H-pyrido[4,3-b]indole Derivatives: These compounds have been studied for their potential as tubulin polymerization inhibitors and have shown significant antitumor activity.
Other Indole Derivatives: Compounds such as 3-bromoindole and 5-bromoindole share structural similarities and are used in various chemical and biological applications.
Uniqueness
9-Bromo-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
9-bromo-5H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVGJGWWRZZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(N2)C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)


![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)
![8-(4-Tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)
![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)



![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2922225.png)
